molecular formula C13H13NO4 B14363504 2,3-Dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide CAS No. 91307-35-6

2,3-Dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide

Cat. No.: B14363504
CAS No.: 91307-35-6
M. Wt: 247.25 g/mol
InChI Key: PYUOYGCAWJEDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide is an organic compound with a complex structure that includes both hydroxyl and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide typically involves the reaction of 2,3-dihydroxynaphthalene with an appropriate carboxamide derivative. One common method involves the use of a coupling agent to facilitate the formation of the carboxamide bond under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The hydroxyl and carboxamide groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxynaphthalene: A simpler compound with only hydroxyl groups.

    2,3-Dihydroxy-1,4-naphthoquinone: An oxidized derivative with quinone functionality.

    Naphthalene-1-carboxamide: A related compound lacking the hydroxyl groups.

Uniqueness

2,3-Dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications that are not possible with simpler analogs .

Properties

91307-35-6

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2,3-dihydroxy-N-(2-hydroxyethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C13H13NO4/c15-6-5-14-13(18)11-9-4-2-1-3-8(9)7-10(16)12(11)17/h1-4,7,15-17H,5-6H2,(H,14,18)

InChI Key

PYUOYGCAWJEDAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C(=O)NCCO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.